1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine
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Overview
Description
1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine is a chemical compound with the molecular formula C17H25NO7 and a molecular weight of 355.38 g/mol . It is a building block used in organic synthesis, particularly in the preparation of various piperidine derivatives. The compound is characterized by its tert-butyl ester and dioxane functionalities, which contribute to its reactivity and utility in chemical reactions .
Preparation Methods
The synthesis of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine involves several steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form the BOC-protected piperidine. This intermediate is then reacted with 2,2-dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine involves its reactivity with various molecular targets. The tert-butyl ester and dioxane functionalities allow it to participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine can be compared with other similar compounds, such as:
- tert-Butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate
- 4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-16(2,3)25-15(22)18-8-6-10(7-9-18)12(19)11-13(20)23-17(4,5)24-14(11)21/h10-11H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXQDIQYCBDHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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